N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with a pentafluoroethyl group and an amide group attached to an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the reaction of 3-(1,1,2,2,2-pentafluoroethyl)benzylamine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography or recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research in biology has explored the potential of this compound as a bioactive molecule. It has been studied for its effects on various biological pathways and its potential use in drug development.
Medicine: In the field of medicine, N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide is being investigated for its therapeutic properties. It has shown promise in preclinical studies for treating certain diseases.
Industry: In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to harsh conditions.
Mechanism of Action
The mechanism by which N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]acetamide
N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]benzamide
N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]propionamide
Uniqueness: N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide stands out due to its specific structural features, such as the presence of the allyl group and the pentafluoroethyl substituent
Properties
IUPAC Name |
N-[[3-(1,1,2,2,2-pentafluoroethyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F5NO/c1-2-10(19)18-7-8-4-3-5-9(6-8)11(13,14)12(15,16)17/h2-6H,1,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPYHQQKPNXLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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